

A Comprehensive Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-isobutyl-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-Bromo-4-isobutyl-2-nitrobenzene**, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule can serve as a versatile building block for the synthesis of more complex molecular architectures. This document outlines its chemical properties, a proposed synthetic protocol, and its potential role in the development of novel therapeutics.

Chemical and Physical Properties

While specific experimental data for **1-Bromo-4-isobutyl-2-nitrobenzene** is limited, its properties can be estimated based on its structure and data from closely related compounds. The table below summarizes its key chemical identifiers and expected physical properties.

Property	Value	Source
IUPAC Name	1-Bromo-4-isobutyl-2-nitrobenzene	-
CAS Number	1242336-57-7	[1]
Molecular Formula	$C_{10}H_{12}BrNO_2$	[2]
Molecular Weight	258.11 g/mol	[2]
Appearance	Expected to be a yellow solid or oil	-
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.	-

Synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene

A plausible and commonly employed method for the synthesis of **1-Bromo-4-isobutyl-2-nitrobenzene** is through the electrophilic nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The nitration is expected to occur at the position ortho to the bromo group and meta to the isobutyl group due to steric hindrance at the other ortho position of the isobutyl group.

Proposed Experimental Protocol:

Materials:

- 1-bromo-4-isobutylbenzene
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Ice

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

- In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio).
- To this nitrating mixture, add 1-bromo-4-isobutylbenzene dropwise via a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Extract the product into dichloromethane.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

While experimental spectra for **1-Bromo-4-isobutyl-2-nitrobenzene** are not readily available, the expected spectroscopic features can be predicted based on its structure:

- ^1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring.
- ^{13}C NMR: The spectrum will show ten distinct carbon signals corresponding to the ten carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1530 cm^{-1} and 1350 cm^{-1}) and C-Br stretching vibrations.
- Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

Substituted nitrobenzenes are important intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. This amino group can then be further functionalized to build more complex structures.

The presence of the isobutyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as absorption and distribution. The bromo substituent provides a site for further synthetic modifications, for instance, through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse molecular fragments.

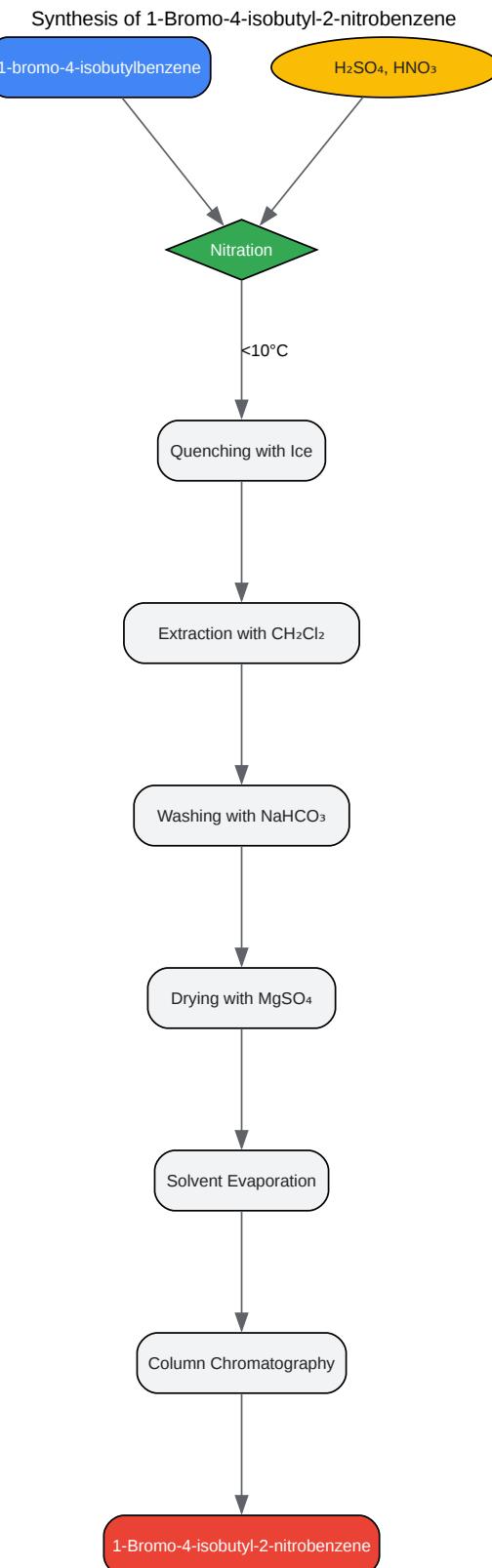
Given these features, **1-Bromo-4-isobutyl-2-nitrobenzene** can be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:

- Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aniline cores, which can be derived from the corresponding nitrobenzene.

- Antimicrobial agents: Nitroaromatic compounds themselves can exhibit antimicrobial activity, and their derivatives are a rich source of new antibacterial and antifungal agents.
- Central nervous system (CNS) active agents: The scaffold can be elaborated to target various receptors and enzymes in the CNS.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **1-Bromo-4-isobutyl-2-nitrobenzene**.



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Caption: Proposed synthesis workflow for **1-Bromo-4-isobutyl-2-nitrobenzene**.

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